Cas no 886502-67-6 (3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid)

3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid is a benzoimidazole derivative characterized by its unique structural framework, incorporating a 4-chlorobenzyl substituent and a propionic acid moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a bioactive intermediate. The presence of the chloro-benzyl group enhances lipophilicity, while the propionic acid functionality allows for further derivatization or salt formation, improving solubility and bioavailability. Its benzoimidazole core contributes to potential interactions with biological targets, making it a valuable scaffold for drug discovery. The compound is typically utilized in synthetic applications requiring precise modifications for the development of novel therapeutic agents.
3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid structure
886502-67-6 structure
Product name:3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid
CAS No:886502-67-6
MF:C17H15ClN2O2
MW:314.766203165054
CID:6791090
PubChem ID:4111538

3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid Chemical and Physical Properties

Names and Identifiers

    • 886502-67-6
    • 3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid
    • MDL: MFCD05022443
    • Inchi: 1S/C17H15ClN2O2/c18-13-7-5-12(6-8-13)11-16-19-14-3-1-2-4-15(14)20(16)10-9-17(21)22/h1-8H,9-11H2,(H,21,22)
    • InChI Key: UHLFBFNMCFTIRI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CC1=NC2C=CC=CC=2N1CCC(=O)O

Computed Properties

  • Exact Mass: 314.0822054g/mol
  • Monoisotopic Mass: 314.0822054g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 55.1Ų

3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD11031121-1g
3-(2-(4-Chlorobenzyl)-1H-benzo[d]imidazol-1-yl)propanoic acid
886502-67-6 97%
1g
$577 2024-07-18

3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid Related Literature

Additional information on 3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid

Professional Introduction to 3-[2-(4-Chloro-benzyl-benzoimidazol-1-yl)-propionic acid] (CAS No. 886502-67-6)

3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid, identified by the CAS number 886502-67-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered attention due to its unique structural properties and potential applications in drug development, particularly in the modulation of biological pathways relevant to human health and disease.

The core structure of 3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid consists of a propionic acid moiety linked to a benzoimidazole ring, which is further substituted with a 4-chloro-benzyl group. This specific arrangement of functional groups imparts distinct chemical and biological characteristics, making it a versatile scaffold for medicinal chemists. The benzoimidazole moiety is particularly noteworthy, as it is a known pharmacophore in various therapeutic agents, exhibiting properties such as binding affinity to biological targets and modulatory effects on cellular processes.

In recent years, there has been growing interest in the development of small molecules that can interact with biological targets in novel ways. The 4-Chloro-benzyl substituent in 3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid plays a crucial role in this context. Chlorobenzyl groups are often incorporated into drug candidates due to their ability to enhance metabolic stability, improve solubility, and facilitate interactions with specific enzymes or receptors. The presence of this group in the benzoimidazole derivative suggests potential for applications in the design of inhibitors or modulators targeting enzymes such as kinases or other protein-protein interaction domains.

The propionic acid component of the molecule also contributes to its pharmacological profile. Propionic acid derivatives are well-documented for their diverse biological activities, including anti-inflammatory, anti-microbial, and anti-proliferative effects. By combining this moiety with the benzoimidazole scaffold, 3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid may exhibit synergistic effects when interacting with biological systems. This combination has the potential to enhance drug efficacy while minimizing side effects, a key consideration in modern drug design.

The synthesis of 3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The benzoimidazole ring is typically synthesized through condensation reactions between o-halobenzamides and hydrazine derivatives. Subsequent functionalization with the 4-chloro-benzyl group and carboxylation at the propionic acid position are critical steps that define the final structure. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, may be employed to achieve regioselective modifications and improve overall synthetic efficiency.

Evaluation of the pharmacological properties of 3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid has been conducted through both computational modeling and experimental assays. Computational studies have predicted potential binding interactions with various biological targets, including enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. These predictions provide a rational basis for further experimental validation and guide the design of targeted molecular probes.

In vitro studies have demonstrated that 3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid exhibits inhibitory activity against certain enzymes relevant to disease pathways. For instance, preliminary data suggest that it may interfere with the activity of kinases involved in cell signaling cascades that drive tumor growth or inflammation. Additionally, its interaction with other protein targets could lead to novel therapeutic strategies for conditions characterized by aberrant protein-protein interactions or enzyme dysregulation.

The potential therapeutic applications of 3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid extend beyond oncology and inflammation. Its unique structural features make it a promising candidate for addressing neurological disorders where modulating protein function or receptor activity is crucial. Furthermore, its ability to cross the blood-brain barrier may enhance its utility in treating central nervous system conditions. Ongoing research aims to explore these possibilities through detailed pharmacokinetic studies and preclinical trials.

The development of new drug candidates relies heavily on understanding their interactions with biological systems at both molecular and cellular levels. Advanced techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to elucidate the structure-activity relationships (SAR) of compounds like 3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid. These methods provide critical insights into how modifications within the molecule affect its binding affinity and biological activity.

The benzoimidazole scaffold is particularly amenable to structural diversification, allowing medicinal chemists to fine-tune properties such as solubility, bioavailability, and target specificity. By systematically varying substituents like the 4-chloro-benzyl group or introducing additional functional groups at different positions on the benzoimidazole ring, libraries of derivatives can be generated for high-throughput screening (HTS). This approach accelerates the identification of lead compounds with optimized pharmacological profiles.

In conclusion, 3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid, identified by CAS number 886502-67-6, represents a significant advancement in pharmaceutical chemistry. Its unique structural features combined with promising preclinical data position it as a valuable candidate for further development into therapeutic agents targeting various diseases. Continued research efforts will focus on optimizing its synthetic pathways, elucidating its mechanism of action, and evaluating its efficacy in vivo.

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